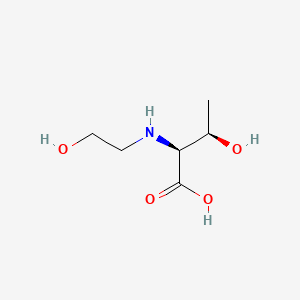
l-Threonine, n-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.
Industrial Production Methods
In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学研究应用
L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.
相似化合物的比较
L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:
L-Threonine: The parent compound, which lacks the hydroxyethyl group.
N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.
N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.
The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
属性
分子式 |
C6H13NO4 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1 |
InChI 键 |
PMJJVHJYZQKCEQ-UHNVWZDZSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NCCO)O |
规范 SMILES |
CC(C(C(=O)O)NCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


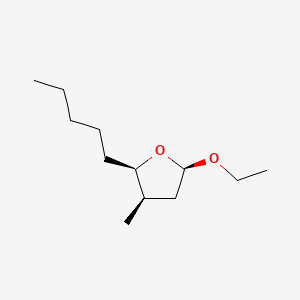
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
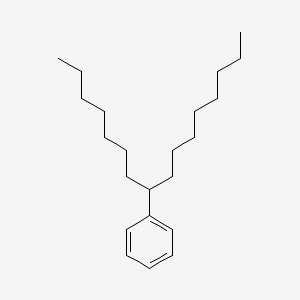


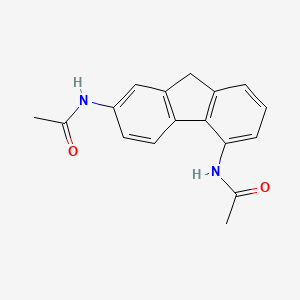
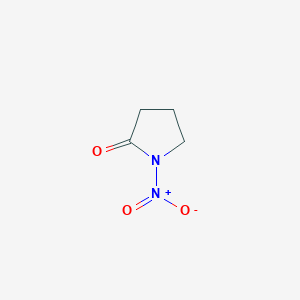
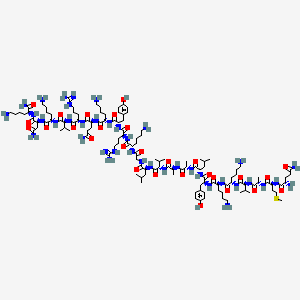
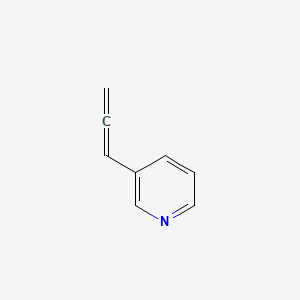
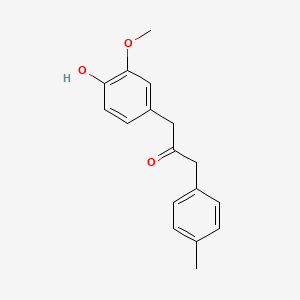
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
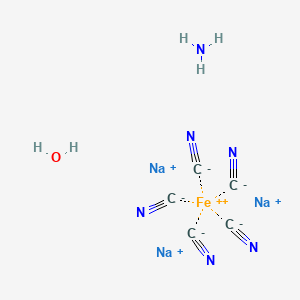
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
